Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a carbamoyl group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
- Ethyl 3-[({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate
- Ethyl 3-[({[(2-fluorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, bromine, fluorine) can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of functional groups, which may confer distinct properties and advantages in certain applications.
Properties
Molecular Formula |
C21H21ClN2O4 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 3-[[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]methyl]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-3-27-21(26)20-15(14-8-4-7-11-18(14)28-20)12-24(2)13-19(25)23-17-10-6-5-9-16(17)22/h4-11H,3,12-13H2,1-2H3,(H,23,25) |
InChI Key |
PJVVDOSHHWYTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)CN(C)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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